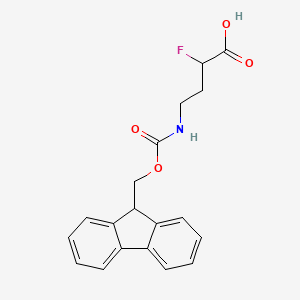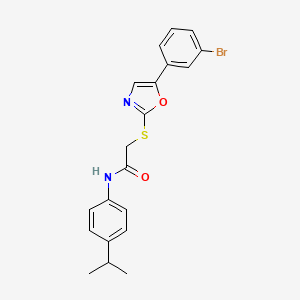![molecular formula C17H16N4O3S2 B2552701 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide CAS No. 2034570-82-4](/img/structure/B2552701.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule featuring a methanesulfonamide moiety linked to a heterocyclic system that includes a pyrazole and a thiophene ring, as well as a benzoisoxazole group. While the specific compound is not directly studied in the provided papers, the general structure relates to the methanesulfonamide derivatives discussed in the research. These compounds are of interest due to their potential biological activity and their structural characteristics, which allow for a variety of interactions and conformations.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives typically involves the formation of an amide bond between a sulfonamide group and an amine. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized by reacting the appropriate amine with a sulfonyl chloride under basic conditions. The papers do not provide specific case studies on the synthesis of such complex molecules, but the methodologies used for simpler methanesulfonamide derivatives could be adapted for more complex structures .
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the presence of an amide bond and the orientation of substituents around this functional group. For instance, in the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, the conformation of the N—H bond is anti to the meta-methyl group, which is a common feature observed in these types of compounds . The molecular and supramolecular structures of related compounds show that the torsion angles and the presence of substituents can significantly affect the overall conformation of the molecule .
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide bond and the presence of aromatic systems that can engage in electrophilic substitution. The papers do not provide specific reactions for the compound , but general reactions for methanesulfonamide derivatives may include acylation, sulfonation, and the formation of coordination complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups and substituents can affect properties such as solubility, melting point, and the ability to form hydrogen bonds. For example, the molecules of N-(3,4-Dimethylphenyl)methanesulfonamide are packed into chains through N—H...O hydrogen bonding, which can affect the compound's solubility and melting point . Similarly, the hydrogen bonding capabilities of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide contribute to their supramolecular assembly, which is crucial for their potential biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study highlighted the synthesis and characterization of celecoxib derivatives, including compounds structurally related to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide. These compounds were evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The research revealed that one of the compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Molecular and Supramolecular Structures
Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reported their molecular and supramolecular structures. This study is relevant due to the structural similarities and functional relevance to the query compound, offering insights into the conformational preferences and potential interactions (e.g., hydrogen bonding and π-π stacking) of such molecules. These structural insights could be vital for designing compounds with specific interactions and properties (Jacobs et al., 2013).
Eigenschaften
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c22-26(23,12-15-14-4-1-2-5-17(14)24-20-15)19-10-16(13-6-9-25-11-13)21-8-3-7-18-21/h1-9,11,16,19H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYPNYQMXGUAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)
![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)
![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)
![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)


![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)
